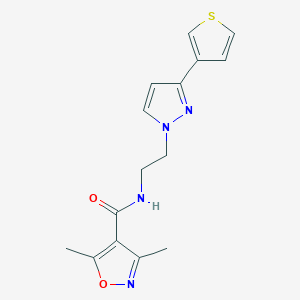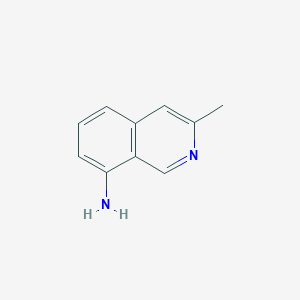
3-Methylisoquinolin-8-amine
Übersicht
Beschreibung
3-Methylisoquinolin-8-amine is a heterocyclic aromatic amine, part of the isoquinoline family. Isoquinolines are known for their structural complexity and biological activity. This compound features a methyl group at the third position and an amine group at the eighth position on the isoquinoline ring. Isoquinolines are often found in natural alkaloids and have significant pharmacological properties.
Synthetic Routes and Reaction Conditions:
Pomeranz-Fritsch Synthesis: This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions to produce isoquinolines.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamines with phosphoryl chloride to form isoquinolines.
Pictet-Spengler Reaction: This method involves the condensation of β-arylethylamines with carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods:
Catalyst-Free Processes: Recent advancements have led to the development of catalyst-free methods for the synthesis of isoquinolines, which are more environmentally friendly and cost-effective.
Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium and copper, are often used to facilitate the synthesis of isoquinoline derivatives.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form N-oxides.
Reduction: Reduction of nitro derivatives can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Tin powder in the presence of hydrochloric acid.
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Major Products:
N-Oxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Isoquinolines: Formed through electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Methylisoquinolin-8-amine has a wide range of applications in scientific research:
Safety and Hazards
Wirkmechanismus
The mechanism of action of 3-Methylisoquinolin-8-amine involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Quinoline: Similar in structure but lacks the additional methyl and amine groups.
Isoquinoline: The parent compound, without the methyl and amine substitutions.
8-Aminoquinoline: Similar in having an amine group at the eighth position but lacks the methyl group.
Uniqueness:
Eigenschaften
IUPAC Name |
3-methylisoquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCINQIXGSTFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
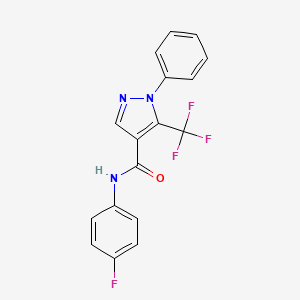
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2482040.png)
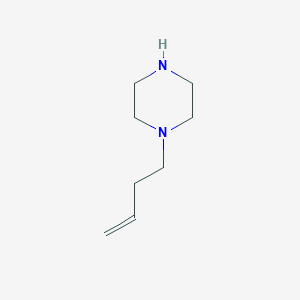
![4-ethoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2482046.png)
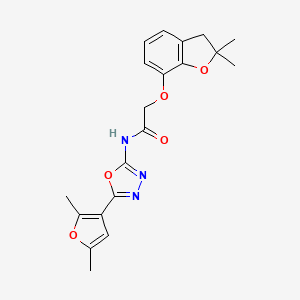
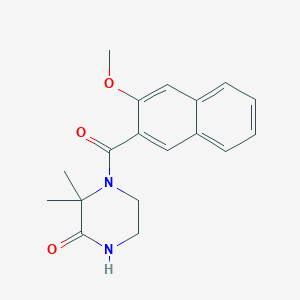
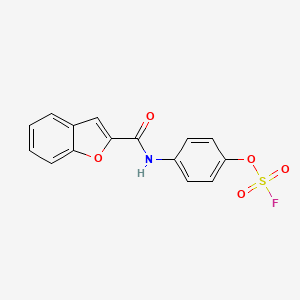
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide](/img/structure/B2482052.png)
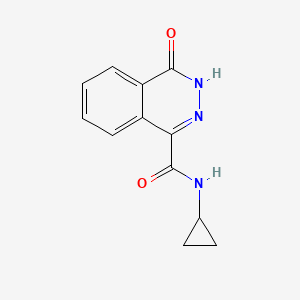
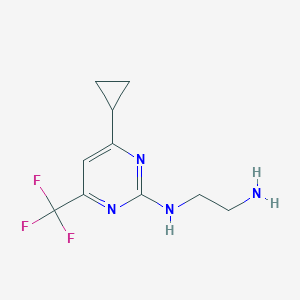

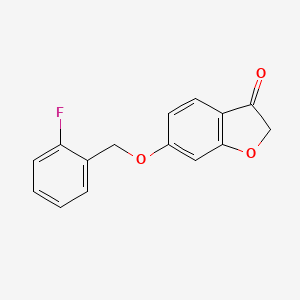
![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2482060.png)
